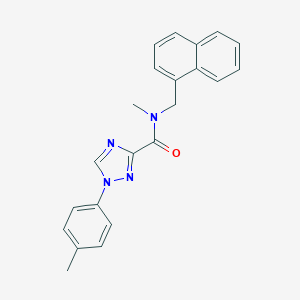
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide (MMNAT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMNAT belongs to the class of triazole compounds, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is not yet fully understood. However, it is believed to exert its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for detecting metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is its diverse biological activities, which make it a promising compound for various scientific applications. However, one of the limitations of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, research could be conducted to optimize the synthesis of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide to improve its yield and solubility. Finally, N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide could be further investigated for its potential as a fluorescent probe for detecting other metal ions in biological systems.
Synthesemethoden
The synthesis of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction between 4-methylbenzylamine and 1-naphthylmethylisocyanide in the presence of copper iodide as a catalyst. The resulting product is then treated with methyl iodide and triazole-3-carboxamide to yield N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit promising anticancer, antifungal, and antimicrobial activities. N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
Produktname |
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Molekularformel |
C22H20N4O |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-methyl-1-(4-methylphenyl)-N-(naphthalen-1-ylmethyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C22H20N4O/c1-16-10-12-19(13-11-16)26-15-23-21(24-26)22(27)25(2)14-18-8-5-7-17-6-3-4-9-20(17)18/h3-13,15H,14H2,1-2H3 |
InChI-Schlüssel |
XZQXUYCDOPZLFO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)CC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278862.png)





![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)